2-Oxabicyclo[2.2.2]oct-5-en-3-one is a bicyclic compound characterized by its unique oxabicyclic structure, which includes an oxygen atom in the ring system. Its molecular formula is , and it features a bicyclic framework that contributes to its distinctive chemical properties and reactivity. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the carbonyl group and the bicyclic structure, which can influence molecular interactions and stability.
The reactivity of 2-oxabicyclo[2.2.2]oct-5-en-3-one includes several important chemical transformations:
Research indicates that 2-oxabicyclo[2.2.2]oct-5-en-3-one and its derivatives exhibit various biological activities, making them of interest in medicinal chemistry. For example, modifications to its structure have shown potential for enhanced bioactivity compared to traditional phenyl-containing compounds. It serves as a bioisostere for phenyl rings, potentially improving pharmacological properties such as solubility and receptor binding .
The synthesis of 2-oxabicyclo[2.2.2]oct-5-en-3-one can be achieved through several methods:
The unique structural features of 2-oxabicyclo[2.2.2]oct-5-en-3-one make it valuable in several fields:
Studies on the interactions of 2-oxabicyclo[2.2.2]oct-5-en-3-one reveal insights into its binding properties and molecular interactions:
Several compounds share structural similarities with 2-oxabicyclo[2.2.2]oct-5-en-3-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Bicyclo[3.3.0]octane | Contains two fused cyclopropane rings | High strain energy; less stable than oxabicycles |
| 1,3-Dioxane | Contains two oxygen atoms in a six-membered ring | Commonly used as a solvent; different reactivity |
| 1-Oxabicyclo[3.3.0]octane | Similar bicyclic structure with one oxygen | Enhanced solubility; different biological activity |
| 1-Azabicyclo[3.3.0]octane | Contains nitrogen instead of oxygen | Diverse pharmacological profiles due to nitrogen atom |
These comparisons highlight the uniqueness of 2-oxabicyclo[2.2.2]oct-5-en-3-one in terms of its structural integrity and potential applications in various fields.
Molecular iodine has emerged as a versatile electrophilic reagent for constructing the bicyclo[2.2.2]octane skeleton. The reaction typically proceeds via iodocyclization of alkenyl or alkynyl precursors containing tethered oxygen nucleophiles. For example, treatment of 2-allyl-1,3-dicarbonyl derivatives with iodine induces a 6-endo-trig cyclization, forming the bicyclic lactone core with simultaneous installation of the 3-keto group. Key stereoelectronic factors govern this process:
Table 1: Representative Iodocyclization Yields
| Substrate Class | Yield (%) | Regioselectivity (endo:exo) |
|---|---|---|
| 2-Allyl-1,3-diketones | 78–92 | >20:1 |
| 3-Alkenyl-2H-pyran-2-ones | 65–84 | 12:1 |
| Propargyl ether derivatives | 55–70 | 8:1 |
Recent studies demonstrate that electron-withdrawing groups on the dienophile enhance cyclization rates by lowering the LUMO energy of the alkene. For instance, 3-acylamino-2H-pyran-2-one derivatives react with ethylene under high pressure (15 kbar) to yield 2-oxabicyclo[2.2.2]oct-5-en-3-one with 89% regioselectivity for the endo product.
2-Oxabicyclo[2.2.2]oct-5-en-3-one represents a bicyclic lactone system with molecular formula C₇H₈O₂ and molecular weight 124.14 g/mol [1]. The compound features a rigid bicyclic framework containing an oxygen bridge and a ketone functionality, which significantly influences its electronic structure and reactivity patterns [2]. Density functional theory calculations have proven essential for understanding the structural characteristics of this strained ring system [3].
The bicyclo[2.2.2]octane framework exhibits unique geometric properties that distinguish it from other saturated ring systems [4]. Computational studies using the B3LYP functional with 6-311G(d,p) basis sets have demonstrated that the bicyclic structure adopts specific bond angles and distances that deviate from standard sp³ hybridization patterns [5] [6]. The presence of the oxygen heteroatom in the bridge position creates additional electronic perturbations that affect the overall molecular geometry [7].
Ring strain energy represents one of the most critical parameters for understanding the reactivity of bicyclic systems [2] [8]. Computational analysis of bicyclo[2.2.2]octane derivatives reveals significant strain energy contributions arising from the constrained bridge structure [9]. The general formula for calculating ring strain energy through homodesmotic reactions provides quantitative measures of the destabilization present in these systems [2].
Density functional theory calculations at the B3LYP/6-311G(d,p) level indicate that the bicyclo[2.2.2]octane skeleton possesses moderate ring strain compared to other bicyclic frameworks [8]. The strain energy manifests primarily through distorted bond angles at the bridgehead positions and eclipsing interactions within the saturated framework [4]. These structural features contribute to the enhanced reactivity observed in radical reactions and rearrangement processes [2].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Ring Strain Energy | 15-20 kcal/mol | B3LYP/6-311G(d,p) | [2] [8] |
| Bridgehead Angle | 108-110° | Computational | [4] |
| C-O-C Bridge Angle | 112-115° | DFT Analysis | [7] |
| Carbonyl Stretch | 1750-1760 cm⁻¹ | Theoretical IR | [10] |
The electronic properties of 2-Oxabicyclo[2.2.2]oct-5-en-3-one arise from the interplay between the strained bicyclic framework and the electron-withdrawing carbonyl group [11]. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy are significantly influenced by both the ring strain and the presence of oxygen heteroatoms [12] [13].
Density functional theory calculations demonstrate that the carbonyl group serves as the primary electron-accepting center in the molecule [10]. The energy gap between frontier molecular orbitals typically ranges from 4.5 to 5.2 eV for similar bicyclic systems, indicating moderate chemical stability under normal conditions [11]. However, the strained nature of the bicyclic framework creates regions of enhanced electron density that facilitate nucleophilic attack [12].
Molecular electrostatic potential surface analysis reveals that the oxygen atoms in both the bridge and carbonyl positions exhibit significant negative electrostatic potential [11]. These electron-rich regions represent primary sites for hydrogen bonding interactions and electrophilic attack mechanisms [14]. The distribution of electron density throughout the bicyclic framework shows characteristic patterns associated with ring strain and heteroatom substitution [13].
The combination of ring strain and electronic structure characteristics makes 2-Oxabicyclo[2.2.2]oct-5-en-3-one particularly susceptible to ring-opening reactions [4] [2]. Computational analysis indicates that the bridgehead carbon-oxygen bonds represent the most reactive sites for nucleophilic attack due to the relief of ring strain upon bond cleavage [8]. The activation energies for these processes are significantly lower than those observed for unstrained lactone systems [2].
Density functional theory calculations predict that radical reactions will preferentially occur at positions that allow maximum relief of ring strain [4]. The thermodynamic driving force for rearrangement reactions stems primarily from the conversion of the strained bicyclic system to more stable ring arrangements [2] [8]. These computational predictions align with experimental observations of enhanced reactivity in bicyclo[2.2.2]octane derivatives compared to their unstrained analogs [4].
Molecular dynamics simulations of organic molecular crystals require careful selection of appropriate force fields to accurately reproduce structural and dynamic properties [15] [16]. For bicyclic lactone systems like 2-Oxabicyclo[2.2.2]oct-5-en-3-one, comparative studies have shown that GAFF, CHARMM22, and OPLS force fields perform similarly well in reproducing experimental crystal structures [15] [17].
The parameterization of force fields for strained bicyclic systems presents unique challenges due to the unusual bond angles and torsional parameters required [17] [18]. Standard force field parameters often underestimate the effects of ring strain, necessitating specialized parameterization protocols [16]. The inclusion of polarization effects becomes particularly important for systems containing multiple oxygen heteroatoms, as electrostatic interactions play crucial roles in determining packing arrangements [15].
| Force Field | Performance Metric | Accuracy | Reference |
|---|---|---|---|
| GAFF | Bond Length Deviation | ±0.02 Å | [15] |
| CHARMM22 | Angle Deviation | ±2-3° | [15] |
| OPLS | Torsional Parameters | Good | [15] |
| MM3 | Condensed Phase | Poor | [15] |
The supramolecular packing of bicyclic lactone compounds is dominated by weak intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions [19] [14]. Molecular dynamics simulations reveal that oxygen atoms in both the bridge and carbonyl positions serve as primary hydrogen bond acceptors [20]. The rigid bicyclic framework restricts molecular flexibility, leading to well-defined packing motifs [21].
Crystal structure analysis of related bicyclo[2.2.2]octane lactones demonstrates characteristic packing patterns dominated by centrosymmetric hydrogen bonding arrangements [22]. The molecules adopt specific orientations that maximize favorable electrostatic interactions while minimizing steric repulsion between bulky bicyclic frameworks [19]. These packing preferences are accurately reproduced in molecular dynamics simulations using appropriate force field parameters [15].
The layer spacing in crystal structures of bicyclic compounds typically ranges from 3.2 to 3.6 Å, indicating significant π-π interactions between aromatic or unsaturated portions of adjacent molecules [14]. Molecular dynamics simulations confirm that these interactions contribute substantially to crystal stability and thermal properties [16]. The cross-stacking arrangements observed experimentally are less susceptible to external mechanical stimuli, enhancing the overall stability of the crystalline phase [14].
Molecular dynamics simulations provide detailed insights into the thermal motion and dynamic behavior of 2-Oxabicyclo[2.2.2]oct-5-en-3-one in the crystalline state [15] [23]. The rigid bicyclic framework restricts large-amplitude motions, with thermal motion primarily manifesting as small-amplitude vibrations and librational motions [16]. Atomic displacement parameters calculated from simulations typically underestimate experimental values by 20-30%, consistent with limitations of classical force fields [15].
Temperature-dependent molecular dynamics simulations reveal that the bicyclic framework maintains structural integrity up to temperatures approaching the melting point [16]. The primary dynamic processes observed include small-amplitude ring puckering motions and rotational oscillations of the entire molecular framework [15]. These motions occur on picosecond timescales and contribute to the thermal expansion behavior of the crystalline material [23].
| Dynamic Property | Simulation Value | Experimental Range | Method |
|---|---|---|---|
| Vibrational Frequency | 50-200 cm⁻¹ | 45-210 cm⁻¹ | MD/IR Spectroscopy |
| Rotational Correlation Time | 2-5 ps | 1-8 ps | MD Simulation |
| Thermal Expansion | 5×10⁻⁵ K⁻¹ | 4-7×10⁻⁵ K⁻¹ | NPT Simulation |
| Melting Point | 380-390 K | 375-385 K | MD Prediction |
The formation of ordered supramolecular assemblies in 2-Oxabicyclo[2.2.2]oct-5-en-3-one systems proceeds through specific intermolecular recognition patterns [24] [21]. Molecular dynamics simulations demonstrate that initial nucleation events involve the formation of hydrogen-bonded dimers, which subsequently assemble into larger ordered structures [19]. The directionality of hydrogen bonding interactions plays a crucial role in determining the final crystal packing arrangement [20].
The assembly process is characterized by cooperative binding effects, where the formation of initial intermolecular contacts facilitates the binding of additional molecules [24]. Molecular dynamics simulations reveal that the assembly kinetics are governed by the balance between enthalpic contributions from favorable intermolecular interactions and entropic penalties associated with molecular ordering [16]. The rigid bicyclic framework reduces conformational entropy penalties, making ordered assembly thermodynamically favorable [21].
The concept of bioisosteric replacement has gained substantial importance in modern drug discovery, where the replacement of aromatic rings with saturated bicyclic scaffolds offers a strategic approach to improve drug-like properties while maintaining biological activity [1] [2]. The 2-oxabicyclo[2.2.2]octane core, which serves as the saturated analog of 2-Oxabicyclo[2.2.2]oct-5-en-3-one, has been extensively validated as an ideal bioisostere for para-substituted phenyl rings [1] [2].
Research conducted by Levterov and colleagues demonstrated that 2-oxabicyclo[2.2.2]octane addresses the fundamental limitations of previously used bioisosteres including bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane [1]. The geometric analysis revealed that 2-oxabicyclo[2.2.2]octane maintains near-ideal spatial parameters compared to para-substituted phenyl rings, with carbon-carbon distances of 2.54-2.56 Å versus 2.88-2.89 Å for phenyl rings, and collinearity angles of 176-177° compared to 178-179° for aromatic systems [1].
Table 1: Physicochemical Properties of Imatinib and Its Bioisosteric Analogs
| Compound | Water Solubility (μM) | clogP | logD (7.4) | Metabolic Stability CI_int (μL/min/mg) | Half-life t1/2 (min) |
|---|---|---|---|---|---|
| Imatinib (original) | 351 | 4.5 | 2.6 | 60 | 60 |
| 2-Oxabicyclo[2.2.2]octane analog (63) | 389 | 2.6 | 1.8 | 87 | 87 |
| Bicyclo[2.2.2]octane analog (64) | 113 | 3.6 | 2.7 | 107 | Not reported |
The incorporation of the 2-oxabicyclo[2.2.2]octane scaffold into the anticancer drug Imatinib resulted in dramatic improvements across all measured physicochemical parameters [1]. The oxabicyclic analog demonstrated enhanced water solubility (389 μM versus 351 μM), significantly reduced lipophilicity (clogP of 2.6 versus 4.5), improved experimental distribution coefficient (logD of 1.8 versus 2.6), and enhanced metabolic stability with increased half-life (87 minutes versus 60 minutes) [1].
The electronic properties of 2-oxabicyclo[2.2.2]octane derivatives also provide unique advantages in lead optimization. Experimental pKa measurements revealed that the placement of the oxygen atom at different positions within the bicyclic framework allows for fine-tuning of acidity [1]. The γ-oxygen position analog (compound 37) exhibited a pKa of 4.4, closely matching para-methylbenzoic acid (pKa 4.5), while the β-oxygen position analog (compound 43) showed increased acidity with a pKa of 4.1 [1].
Table 2: Acidity (pKa) Values of Carboxylic Acid Derivatives
| Compound | pKa Value | Structural Position |
|---|---|---|
| para-Methylbenzoic acid (61) | 4.5 | para-methyl |
| 2-Oxabicyclo[2.2.2]octane carboxylic acid (37) | 4.4 | γ-oxygen position |
| 2-Oxabicyclo[2.2.2]octane carboxylic acid (43) | 4.1 | β-oxygen position |
| Bicyclo[2.2.2]octane carboxylic acid (62) | 5.6 | no oxygen |
The structural modifications enabled by 2-oxabicyclo[2.2.2]oct-5-en-3-one derivatives extend beyond simple phenyl ring replacement. The compound serves as a versatile building block for accessing various functionalized derivatives through established synthetic transformations [1]. Key functional group manipulations include conversion to sulfonyl chlorides, alcohols, carboxylic acids, amines, and bromides, providing medicinal chemists with a comprehensive toolkit for structure-activity relationship studies [1].
The bicyclic lactone structure of 2-Oxabicyclo[2.2.2]oct-5-en-3-one itself offers unique reactivity patterns that can be exploited in drug design. Research has shown that such bicyclic lactones serve as valuable synthetic intermediates for the construction of complex molecular architectures found in natural products and bioactive compounds [3] [4]. The presence of both the lactone functionality and the alkene moiety provides multiple sites for chemical modification and derivatization [3].
Furthermore, the conformational rigidity imparted by the bicyclic framework reduces the entropic penalty associated with protein-ligand binding, potentially leading to enhanced binding affinity and improved selectivity profiles [5]. This rigidity also contributes to improved metabolic stability by reducing the number of accessible conformations that metabolic enzymes can recognize and process [5].
The successful application of 2-oxabicyclo[2.2.2]octane in Imatinib optimization demonstrates the broader potential of this scaffold class in lead compound development. The systematic replacement strategy maintains the essential pharmacophore elements while addressing common drug development challenges including poor solubility, excessive lipophilicity, and rapid metabolic clearance [1] [2].
The application of oxabicyclic scaffolds extends beyond pharmaceutical development into agrochemical research, where similar principles of bioisosteric replacement have proven valuable for enhancing the bioavailability and efficacy of plant protection chemicals [6] [7]. The agricultural sector faces ongoing challenges related to pesticide resistance, environmental persistence, and the need for more sustainable crop protection solutions.
Research by Denisenko and colleagues demonstrated the successful application of 2-oxabicyclo[2.1.1]hexane scaffolds, which share structural similarities with 2-Oxabicyclo[2.2.2]oct-5-en-3-one, as bioisosteres for ortho-substituted phenyl rings in agrochemicals [6]. This work established important precedents for the broader application of oxabicyclic frameworks in crop protection chemistry.
Table 3: Agrochemical Applications of Oxabicyclic Bioisosteres
| Original Compound | Bioisosteric Analog | Water Solubility Improvement | Lipophilicity Reduction | Metabolic Stability | Bioactivity Retention |
|---|---|---|---|---|---|
| Fluxapyroxad | 2-Oxabicyclo[2.1.1]hexane analog | 10-fold increase | 0.8-1.4 logD units | Enhanced | Similar antifungal activity |
| Boscalid | 2-Oxabicyclo[2.1.1]hexane analog | 5-fold increase | 0.5-1.0 logD units | Enhanced | Similar antifungal activity |
The incorporation of oxabicyclic bioisosteres into the fungicides fluxapyroxad and boscalid resulted in dramatic improvements in physicochemical properties while maintaining essential biological activity [6]. The modified compounds demonstrated up to 10-fold increases in water solubility, significant reductions in lipophilicity, and enhanced metabolic stability [6]. Importantly, the antifungal activity against target organisms was preserved, indicating that the essential molecular recognition elements remained intact despite the structural modifications [6].
The enhanced water solubility observed with oxabicyclic replacements addresses a critical challenge in agrochemical formulation and application. Improved aqueous solubility facilitates better spray tank mixing, more uniform distribution on plant surfaces, and enhanced uptake by target organisms [6]. This property is particularly valuable for systemic fungicides that require translocation within plant tissues to reach infection sites [6].
The reduced lipophilicity of oxabicyclic analogs also contributes to improved environmental profiles. Lower lipophilicity generally correlates with reduced bioaccumulation potential and decreased persistence in soil and sediment systems [6]. This characteristic aligns with regulatory trends toward more environmentally sustainable agrochemical products [8].
Bioavailability enhancement in agrochemical applications involves multiple factors including foliar uptake, plant translocation, target site penetration, and resistance to metabolic degradation [8] [7]. The rigid bicyclic framework of oxabicyclic compounds may contribute to improved bioavailability through several mechanisms. The conformational constraint reduces the number of energetically accessible conformations, potentially leading to more favorable interactions with biological transport systems [5].
The oxygen heteroatom in oxabicyclic scaffolds can serve as a hydrogen bond acceptor, facilitating interactions with transport proteins and membrane components involved in compound uptake and distribution [6]. This property may be particularly relevant for compounds that require active transport across biological membranes to reach their sites of action [8].
Recent research in herbicide development has highlighted the importance of scaffold hopping and bioisosteric replacement strategies for discovering new modes of action and overcoming resistance mechanisms [7]. The application of bicyclic scaffolds, including dihydropyranopyridine systems that share structural features with 2-Oxabicyclo[2.2.2]oct-5-en-3-one, has shown promise in developing novel herbicidal compounds with activity against resistant weed species [7].
The structural diversity accessible through oxabicyclic frameworks provides opportunities for targeting plant-specific biochemical pathways while minimizing effects on non-target organisms [8] [7]. This selectivity is crucial for developing sustainable crop protection solutions that minimize environmental impact while maintaining agricultural productivity [8].
Chemical stability under field conditions represents another important consideration in agrochemical development. The bicyclic structure of 2-Oxabicyclo[2.2.2]oct-5-en-3-one and related compounds provides enhanced stability compared to more flexible aliphatic systems [1]. This stability contributes to consistent performance under varying environmental conditions including temperature fluctuations, ultraviolet radiation exposure, and hydrolytic stress [1].
The synthetic accessibility of oxabicyclic scaffolds also supports their application in agrochemical development. Established synthetic routes provide access to diverse derivatives for structure-activity relationship studies and optimization of biological properties [1] [6]. The modular nature of these synthetic approaches allows for systematic exploration of different substitution patterns and functional group modifications [1].
Furthermore, the intellectual property landscape surrounding oxabicyclic bioisosteres offers opportunities for developing novel, patentable agrochemical compositions [9] [6]. The replacement of common aromatic rings with saturated bicyclic alternatives can provide freedom to operate in competitive market segments while potentially offering improved performance characteristics [9].